molecular formula C5H7FN2 B13154341 (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile

Cat. No.: B13154341
M. Wt: 114.12 g/mol
InChI Key: HHFUFGKACHWIAV-UHNVWZDZSA-N
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Description

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is a chiral fluorinated pyrrolidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and synthesis. The presence of a fluorine atom in the pyrrolidine ring can influence the compound’s biological activity and stability, making it a valuable building block for developing new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric synthesis, where chiral catalysts are used to introduce the fluorine atom at the desired position. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

    Medicine: Its potential as a drug candidate is explored for various therapeutic areas, including antiviral and anticancer research.

    Industry: The compound’s stability and reactivity make it valuable in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and the compound’s structural analogs.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile: A stereoisomer with different biological activity and stability.

    4-Fluoroproline: Another fluorinated pyrrolidine derivative used in protein engineering.

    Fluoropyrrolidine-2-carboxylic acid: A related compound with applications in peptide synthesis.

Uniqueness

(2S,4R)-4-Fluoropyrrolidine-2-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and stability. The presence of the fluorine atom enhances its potential as a versatile building block in drug design, offering advantages in terms of binding affinity and metabolic stability compared to non-fluorinated analogs.

This detailed article provides a comprehensive overview of this compound, highlighting its significance in various scientific and industrial applications

Properties

Molecular Formula

C5H7FN2

Molecular Weight

114.12 g/mol

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C5H7FN2/c6-4-1-5(2-7)8-3-4/h4-5,8H,1,3H2/t4-,5+/m1/s1

InChI Key

HHFUFGKACHWIAV-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](CN[C@@H]1C#N)F

Canonical SMILES

C1C(CNC1C#N)F

Origin of Product

United States

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